Cas no 5958-01-0 (3-(2-Methoxyphenyl)pyridine)

3-(2-Methoxyphenyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 3-(2-methoxyphenyl)-
- 3-(2-METHOXYPHENYL)PYRIDINE
- 2-(3'-pyridyl)anisole
- 2-(o-methoxyphenyl)pyridine
- 3-(o-Methoxyphenyl)pyridin
- 3-(o-methoxyphenyl)pyridine
- AB1008151
- AC1N4RA9
- BB 0222747
- CHEMBL287002
- CTK1E7071
- m-(2-methoxyphenyl)pyridine
- SureCN8137336
- 5958-01-0
- AKOS004114091
- DTXSID30399712
- AT24138
- MFCD06801827
- CS-0195580
- HWWPLQGCHSVXQY-UHFFFAOYSA-N
- SCHEMBL8137336
- 3-(2-Methoxyphenyl)pyridine
-
- MDL: MFCD06801827
- Inchi: InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3
- InChI Key: HWWPLQGCHSVXQY-UHFFFAOYSA-N
- SMILES: COC1C=CC=CC=1C1=CC=CN=C1
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
- XLogP3: 2.4
Experimental Properties
- PSA: 22.12
3-(2-Methoxyphenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M180230-1000mg |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 1g |
$ 555.00 | 2022-06-02 | ||
TRC | M180230-2500mg |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 2500mg |
$ 1100.00 | 2022-06-02 | ||
Alichem | A015001439-1g |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 97% | 1g |
$1475.10 | 2023-09-01 | |
Alichem | A015001439-250mg |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 97% | 250mg |
$475.20 | 2023-09-01 | |
Matrix Scientific | 175558-5g |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 5g |
$720.00 | 2023-09-07 | ||
Aaron | AR00ECDZ-1g |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 95% | 1g |
$340.00 | 2025-02-13 | |
Aaron | AR00ECDZ-500mg |
3-(2-METHOXYPHENYL)PYRIDINE |
5958-01-0 | 500mg |
$350.00 | 2023-12-15 | ||
Aaron | AR00ECDZ-5g |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 95% | 5g |
$1020.00 | 2025-02-13 | |
TRC | M180230-500mg |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 500mg |
$ 330.00 | 2022-06-02 | ||
Matrix Scientific | 175558-10g |
3-(2-Methoxyphenyl)pyridine |
5958-01-0 | 10g |
$1062.00 | 2023-09-07 |
3-(2-Methoxyphenyl)pyridine Related Literature
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Bhagat Singh Bhakuni,Abhimanyu Yadav,Shailesh Kumar,Sangit Kumar New J. Chem. 2014 38 827
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Nikola Basari?,Peter Wan Photochem. Photobiol. Sci. 2006 5 656
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Obaid-ur-Rahman Abid,Muhammad Nawaz,Muhammad Farooq Ibad,Rasheed Ahmad Khera,Viktor Iaroshenko,Peter Langer Org. Biomol. Chem. 2011 9 2185
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Anne-Sophie Rebstock,Florence Mongin,Fran?ois Trécourt,Guy Quéguiner Org. Biomol. Chem. 2003 1 3064
Additional information on 3-(2-Methoxyphenyl)pyridine
Pyridine, 3-(2-methoxyphenyl)- (CAS No 5958-01-0)
Pyridine, 3-(2-methoxyphenyl)-, also known by its CAS registry number 5958-01-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a methoxy-substituted phenyl group. The pyridine moiety imparts aromaticity and electron-deficient characteristics, while the methoxyphenyl group introduces electron-donating properties, making this compound versatile for various applications.
The synthesis of Pyridine, 3-(2-methoxyphenyl)- involves a series of well-established organic reactions. Typically, it is synthesized through a nucleophilic aromatic substitution or a coupling reaction. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yield. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to facilitate the construction of the C-N bond between the pyridine and phenyl groups.
In terms of chemical properties, Pyridine, 3-(2-methoxyphenyl)- exhibits a melting point of approximately 115°C and a boiling point around 340°C. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which makes it suitable for various solution-based applications. The compound is also relatively stable under normal conditions but can undergo oxidation or reduction under specific reaction conditions.
The applications of Pyridine, 3-(2-methoxyphenyl)- are diverse and span across multiple disciplines. In materials science, it has been utilized as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its electron-deficient nature makes it an ideal candidate for coordinating with metal ions, enhancing the electronic properties of the resulting materials.
In the pharmaceutical industry, Pyridine, 3-(2-methoxyphenyl)- has shown potential as a building block for drug discovery. Its structure allows for further functionalization to create bioactive molecules targeting various therapeutic areas. Recent studies have explored its role in inhibiting certain enzymes and receptors, highlighting its potential in developing novel pharmacological agents.
Moreover, Pyridine, 3-(2-methoxyphenyl)- has found applications in catalysis. Its ability to act as a ligand in transition metal complexes has been exploited to develop efficient catalysts for organic transformations. For example, palladium complexes derived from this compound have been reported to catalyze coupling reactions with high efficiency and selectivity.
From an environmental perspective, Pyridine, 3-(2-methoxyphenyl)- is not classified as hazardous under normal handling conditions. However, proper precautions should be taken during synthesis and handling to ensure safety and compliance with regulatory standards.
In conclusion, Pyridine, 3-(2-methoxyphenyl)- (CAS No 5958-01-0) is a valuable compound with a wide range of applications in organic chemistry, materials science, and pharmaceutical research. Its unique structure and reactivity make it an essential building block for advancing scientific discoveries and technological innovations.
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